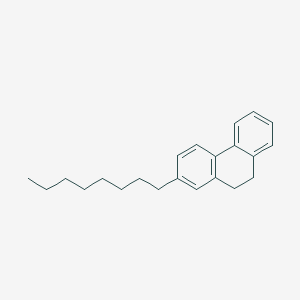
2-Octyl-9,10-dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Octyl-9,10-dihydrophenanthrene is a derivative of 9,10-dihydrophenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of an octyl group at the second position of the phenanthrene ring system. The phenanthrene core is a common structural motif in many natural and synthetic compounds, known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octyl-9,10-dihydrophenanthrene can be achieved through a palladium-catalyzed Heck reaction followed by a reverse Diels-Alder reaction. The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst, leading to the formation of the phenanthrene core . The reverse Diels-Alder reaction is then used to eliminate formaldehyde, resulting in the desired dihydrophenanthrene derivative.
Industrial Production Methods
Industrial production of this compound typically involves the use of NiMo/Al2O3-USY catalysts in a hydrocracking process. This method allows for the selective ring opening and hydrogenation of the phenanthrene core, producing the desired compound under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Octyl-9,10-dihydrophenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound into fully hydrogenated phenanthrene derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly employed for introducing substituents.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various alkylated and acylated phenanthrene derivatives.
Scientific Research Applications
2-Octyl-9,10-dihydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-viral properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive natural products.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Octyl-9,10-dihydrophenanthrene involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, such as the 3CLpro enzyme in SARS-CoV-2, by binding to the active site and preventing substrate access . This inhibition disrupts viral replication and proliferation, showcasing its potential as an antiviral agent.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydrophenanthrene: The parent compound, lacking the octyl group.
Phenanthrene: The fully aromatic version of the compound.
Bibenzyls: Structurally related compounds with similar aromatic properties.
Uniqueness
2-Octyl-9,10-dihydrophenanthrene is unique due to the presence of the octyl group, which enhances its lipophilicity and potentially its biological activity. This modification can lead to improved pharmacokinetic properties and increased efficacy in biological applications.
Properties
CAS No. |
57324-06-8 |
|---|---|
Molecular Formula |
C22H28 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
2-octyl-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C22H28/c1-2-3-4-5-6-7-10-18-13-16-22-20(17-18)15-14-19-11-8-9-12-21(19)22/h8-9,11-13,16-17H,2-7,10,14-15H2,1H3 |
InChI Key |
BRJZQBBKVJZXAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















